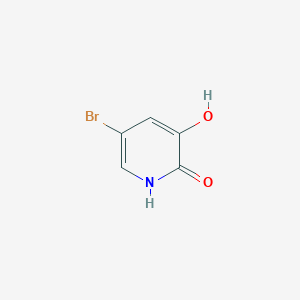
1-benzyl-3,5-dichloropyrazin-2(1H)-one
Descripción general
Descripción
The compound of interest, 1-benzyl-3,5-dichloropyrazin-2(1H)-one, is a pyrazinone derivative, which is a class of compounds known for their diverse biological activities and potential use in pharmaceuticals. The papers provided discuss various pyrazinone derivatives and related compounds, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of pyrazinone derivatives and related compounds involves various catalysts and reaction conditions. For instance, 1,3,5-Tris(hydrogensulfato) benzene (THSB) has been used as an efficient catalyst for the synthesis of pyrazol derivatives, offering excellent yields and eco-friendly reaction conditions . Similarly, a microwave-assisted Buchwald–Hartwig type reaction has been employed to synthesize substituted pyrazino[1,2-a]benzimidazol-1(2H)ones from 3,5-dichloropyrazinones . These methods highlight the advancements in the synthesis of pyrazinone derivatives, which could be applicable to the synthesis of 1-benzyl-3,5-dichloropyrazin-2(1H)-one.
Molecular Structure Analysis
The molecular structure of pyrazinone derivatives is characterized by various spectroscopic techniques. For example, the novel pyrazole derivative discussed in one study was characterized by FT-IR, NMR, MS, UV-visible spectra, and X-ray crystallography, revealing a twisted conformation between the pyrazole and thiophene rings . Such detailed structural analysis is crucial for understanding the conformation and stability of the compounds, which is also relevant for 1-benzyl-3,5-dichloropyrazin-2(1H)-one.
Chemical Reactions Analysis
The reactivity of pyrazinone derivatives with other chemical entities can lead to the formation of various biologically active compounds. For instance, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized through cyclization reactions . These reactions demonstrate the versatility of pyrazinone derivatives in forming complex heterocyclic systems, which is an important aspect of chemical reactions analysis for 1-benzyl-3,5-dichloropyrazin-2(1H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinone derivatives are influenced by their molecular structure. The electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles has been studied to understand the influence of various substituents on the mechanism of anodic oxidation . Additionally, the thermal decomposition and nonlinear optical properties of certain pyrazole derivatives have been investigated . These studies provide a foundation for analyzing the physical and chemical properties of 1-benzyl-3,5-dichloropyrazin-2(1H)-one.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
1-Benzyl-3,5-dichloropyrazin-2(1H)-one is used in chemoselective synthesis, particularly in a microwave-assisted one-pot cross-Stille reaction with benzylic halides. This process, reported by Appukkuttan et al. (2006), is significant for its improved yields and avoidance of toxic intermediates, making it a safer and more efficient approach in organic synthesis (Appukkuttan et al., 2006).
Structural Elucidation and Analysis
The compound plays a role in the structural elucidation of novel derivatives. For instance, a study by Naveen et al. (2018) explored the synthesis and detailed structural analysis of a novel pyrazole derivative, highlighting the compound's utility in advancing understanding of molecular structures and interactions (Naveen et al., 2018).
Antimicrobial Applications
Patel et al. (2010) investigated the antimicrobial activity of a series of quinazolin-4(3H) ones synthesized using 1-benzyl-3,5-dichloropyrazin-2(1H)-one. This research signifies the compound's potential in developing new antibacterial and antifungal agents (Patel, Patel, & Barat, 2010).
Molecular Modeling and Drug Development
The compound has been used in molecular modeling to understand the structures of biologically active compounds. Grdadolnik et al. (1997) utilized it to analyze the transformation of benzopyran-2,5-diones, demonstrating its value in drug development and understanding of bioactive molecules (Grdadolnik et al., 1997).
Propiedades
IUPAC Name |
1-benzyl-3,5-dichloropyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-7-15(11(16)10(13)14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQWVHNEUMOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461678 | |
| Record name | 1-benzyl-3,5-dichloropyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3,5-dichloropyrazin-2(1H)-one | |
CAS RN |
87486-35-9 | |
| Record name | 3,5-Dichloro-1-(phenylmethyl)-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87486-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl-3,5-dichloropyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)








